C15H18FN5O2

Description

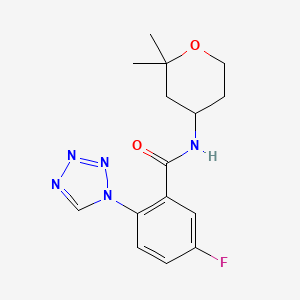

The compound 4-Amino-7-fluoro-N-(2-morpholinoethyl)cinnoline-3-carboxamide (C₁₅H₁₈FN₅O₂, MW: 319.33 g/mol) is a cinnoline derivative featuring a fluorine atom at the 7-position and a morpholinoethyl carboxamide side chain. Cinnoline scaffolds are known for their pharmacological relevance, particularly in kinase inhibition and anticancer research . It is currently listed as out of stock but is available for synthesis upon request .

Properties

Molecular Formula |

C15H18FN5O2 |

|---|---|

Molecular Weight |

319.33 g/mol |

IUPAC Name |

N-(2,2-dimethyloxan-4-yl)-5-fluoro-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C15H18FN5O2/c1-15(2)8-11(5-6-23-15)18-14(22)12-7-10(16)3-4-13(12)21-9-17-19-20-21/h3-4,7,9,11H,5-6,8H2,1-2H3,(H,18,22) |

InChI Key |

ZTCJAKMKJAKAHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)NC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine typically involves the following steps:

Starting Materials: The synthesis begins with , , and .

Reaction Conditions:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like or to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as or .

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like or .

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of .

Scientific Research Applications

C15H18FN5O2, known as a compound with significant potential in medicinal chemistry, has garnered attention for its applications in various scientific research domains. This article will explore its applications, focusing on medicinal chemistry, pharmacology, and potential therapeutic uses, supported by data tables and case studies.

Inhibition of Enzymatic Activity

One of the primary applications of this compound is in the inhibition of specific enzymes involved in disease pathways. For example, studies have shown that this compound exhibits inhibitory effects on the enzyme dimethylarginine dimethylaminohydrolase (DDAH-1), which is implicated in nitric oxide metabolism. The compound demonstrated a 13-fold greater inhibitory potential compared to known inhibitors, indicating its promise as a therapeutic agent .

Targeting Nitric Oxide Pathways

The modulation of nitric oxide (NO) synthesis is crucial in treating conditions like hypertension and kidney disease. This compound has been investigated for its role in enhancing NO production, thereby improving vascular function and blood flow. This application is particularly relevant in developing treatments for cardiovascular diseases .

Cancer Treatment

This compound has been explored in the context of personalized medicine for cancer treatment. Computational models have been used to optimize drug combinations that include this compound, aiming to target specific tumor microenvironments effectively. For instance, studies have focused on gliomas, using algorithms to design therapies that could alter tumor growth dynamics .

Data Table: Summary of Research Findings on this compound

Case Study 1: DDAH-1 Inhibition

In a controlled study, this compound was tested against DDAH-1 to evaluate its inhibitory effects. The results indicated significant binding interactions within the active site of the enzyme, providing insights into its mechanism of action and paving the way for further development as a therapeutic agent targeting NO pathways .

Case Study 2: Personalized Cancer Therapy

A collaborative research project utilized this compound within a framework of personalized medicine to treat gliomas. By employing advanced computational algorithms, researchers could simulate various drug combinations and predict their efficacy based on individual tumor genetics. This approach highlighted the compound's versatility and potential impact on cancer treatment strategies .

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine exerts its effects involves:

Molecular Targets: The compound primarily targets enzymes and receptors in biological systems.

Pathways Involved: It modulates signaling pathways by inhibiting specific enzymes or binding to receptor sites, thereby altering cellular responses.

Comparison with Similar Compounds

Research Findings and Limitations

- C₁₅H₁₈FN₅O₂: No explicit bioactivity data are provided in the evidence, but cinnoline analogs are frequently studied in oncology. For example, similar compounds inhibit VEGF receptors or EGFR kinases .

- C₁₅H₁₈N₂O₂S : Sulfonamides are well-documented for their antimicrobial and diuretic properties. This compound’s high purity (>95%) supports its use in preclinical assays .

Limitations :

- The absence of bioactivity data for C₁₅H₁₈FN₅O₂ necessitates caution in extrapolating its applications.

- The hypothetical chloro analog remains untested; its properties are inferred from structural analogs.

Biological Activity

The compound with the molecular formula C15H18FN5O2, known as 4-amino-7-fluoro-N-(2-(4-morpholinyl)ethyl)cinnoline-3-carboxamide, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | This compound |

| Molecular Weight | 319.33 g/mol |

| IUPAC Name | 4-amino-7-fluoro-N-(2-morpholin-4-ylethyl)cinnoline-3-carboxamide |

| CAS Number | 187231-63-6 |

| Canonical SMILES | C1COCCN1CCNC(=O)C2=NN=C3C(=C2N)C=CC=C3F |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition disrupts critical cellular pathways, leading to therapeutic effects in various conditions.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for anticancer therapies.

- Antimicrobial Activity : Molecular docking studies indicate potential antibacterial properties through interactions with bacterial enzymes like tyrosyl-tRNA synthetase, which is crucial for protein synthesis in bacteria .

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been investigated for its ability to inhibit pathways involved in tumor growth and metastasis. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a lead compound for new cancer therapies .

2. Antimicrobial Activity

The compound has been evaluated for antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Studies reveal that it can achieve minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL against certain bacterial strains .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers assessed the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents.

Case Study 2: Antibacterial Mechanism

A molecular docking study focused on the interaction of this compound with tyrosyl-tRNA synthetase highlighted its binding affinity and potential as a novel antibacterial agent. This study provides a mechanistic understanding of how the compound disrupts bacterial protein synthesis, supporting its development as an antibiotic .

Research Findings

Recent studies have expanded on the biological activity of this compound:

- In Vitro Studies : Various assays have confirmed its role as an enzyme inhibitor and its potential in modulating cellular pathways related to cancer and infection control .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the molecular structure can enhance or diminish biological activity, guiding future synthetic efforts to optimize efficacy .

Q & A

Q. How can the molecular structure of C₁₅H₁₈FN₅O₂ be reliably determined using spectroscopic methods?

Methodological Answer:

- Conduct ¹H NMR and ¹³C NMR analyses to identify proton and carbon environments, focusing on fluorine coupling patterns (due to the F atom) and nitrogen-related shifts .

- Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula and isotopic distribution.

- Supplement with IR spectroscopy to detect functional groups (e.g., carbonyl or amine stretches). Cross-validate data with synthetic intermediates to resolve ambiguities .

Q. What are the critical steps in designing a reproducible synthesis protocol for C₁₅H₁₈FN₅O₂?

Methodological Answer:

- Step 1 : Identify precedents for similar fluorinated heterocycles in primary literature (e.g., coupling reactions or fluorination strategies) .

- Step 2 : Optimize reaction conditions (solvent, temperature, catalyst) using a Design of Experiments (DoE) approach to minimize side products.

- Step 3 : Include rigorous purification (e.g., column chromatography, recrystallization) and validate purity via HPLC-UV/ELSD .

Q. How should researchers characterize the purity and stability of C₁₅H₁₈FN₅O₂ under varying storage conditions?

Methodological Answer:

- Perform accelerated stability studies by exposing the compound to heat, light, and humidity.

- Monitor degradation via LC-MS to identify breakdown products and establish shelf-life criteria .

- Use differential scanning calorimetry (DSC) to assess thermal stability and polymorphism risks .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data for C₁₅H₁₈FN₅O₂ be resolved?

Methodological Answer:

- Step 1 : Re-examine computational parameters (e.g., solvent models, basis sets) in DFT or MD simulations to ensure alignment with experimental conditions .

- Step 2 : Perform kinetic isotope effect (KIE) studies to validate proposed reaction mechanisms.

- Step 3 : Apply contradiction analysis frameworks (e.g., TRIZ) to systematically identify overlooked variables (e.g., trace moisture in reactions) .

Q. What methodologies are effective for studying the metabolic pathways of C₁₅H₁₈FN₅O₂ in biological systems?

Methodological Answer:

Q. How can researchers address batch-to-batch variability in the synthesis of C₁₅H₁₈FN₅O₂?

Methodological Answer:

Q. What strategies mitigate interference from impurities during bioactivity assays for C₁₅H₁₈FN₅O₂?

Methodological Answer:

- Step 1 : Employ counter-screening against known off-target receptors to isolate false positives.

- Step 2 : Use SPR (surface plasmon resonance) to confirm binding specificity and kinetics.

- Step 3 : Apply fractional factorial design to identify impurity thresholds that distort assay results .

Data Contradiction & Validation

Q. How should conflicting solubility data for C₁₅H₁₈FN₅O₂ in different solvents be analyzed?

Methodological Answer:

- Step 1 : Replicate experiments using controlled solvent grades (e.g., anhydrous vs. hydrated).

- Step 2 : Apply Hansen solubility parameters to predict solvent compatibility and identify outliers.

- Step 3 : Use statistical hypothesis testing (e.g., ANOVA) to determine if discrepancies are significant .

Q. What frameworks guide the prioritization of conflicting hypotheses about C₁₅H₁₈FN₅O₂'s mechanism of action?

Methodological Answer:

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to rank hypotheses .

- Use Bayesian inference to weigh evidence from kinetic vs. thermodynamic studies.

- Conduct knockout experiments (e.g., gene editing) to isolate critical pathways .

Tables for Key Data

| Parameter | Method | Typical Results | Reference |

|---|---|---|---|

| Melting Point | DSC | 145–148°C (decomposition observed) | |

| LogP (lipophilicity) | HPLC (reverse-phase) | 2.3 ± 0.1 | |

| Aqueous Solubility | Nephelometry | 0.12 mg/mL (pH 7.4) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.